molecular formula C32H28ClN3O4S3 B2529992 ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 670273-90-2

ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2529992
CAS No.: 670273-90-2
M. Wt: 650.22
InChI Key: KQKGOWQPMKXNGY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS: 573938-02-0) is a structurally complex heterocyclic compound featuring fused thiophene and pyrimidine moieties, a cycloheptane ring, and functional groups such as chlorophenyl, sulfanyl, and ester substituents.

Properties

IUPAC Name

ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClN3O4S3/c1-2-40-31(39)27-22-11-7-4-8-12-24(22)43-29(27)34-25(37)18-42-32-35-28-26(30(38)36(32)21-9-5-3-6-10-21)23(17-41-28)19-13-15-20(33)16-14-19/h3,5-6,9-10,13-17H,2,4,7-8,11-12,18H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKGOWQPMKXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Precursors

The thieno[2,3-d]pyrimidinone scaffold is synthesized via a modified Gewald reaction. As demonstrated in, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile undergoes Dimroth rearrangement with substituted anilines under microwave irradiation to yield thieno[2,3-d]pyrimidines. For the target compound, 4-chlorophenyl isothiocyanate and phenylamine are condensed with the thiophene precursor in dimethylformamide (DMF) at 80°C for 4 hours.

Reaction Conditions

  • Substrates : 2-Amino-thiophene-3-carbonitrile, 4-chlorophenyl isothiocyanate, phenylamine.
  • Catalyst : Triethylamine.
  • Solvent : DMF.
  • Temperature : 80°C.
  • Yield : ~65–70%.

Oxidation to the 4-Oxo Derivative

The pyrimidine ring is oxidized using hydrogen peroxide in acetic acid to introduce the 4-oxo group. This step proceeds at 60°C for 3 hours, achieving >90% conversion.

Synthesis of the Cyclohepta[b]Thiophene-3-Carboxylate Moiety

Gewald Reaction for Thiophene Formation

The cyclohepta[b]thiophene ring is constructed via a Gewald cyclization. Cycloheptanone reacts with malononitrile and sulfur in the presence of morpholine to form 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile.

Reaction Conditions

  • Substrates : Cycloheptanone, malononitrile, sulfur.
  • Base : Morpholine.
  • Solvent : Ethanol.
  • Temperature : Room temperature, 24 hours.
  • Yield : ~60%.

Esterification and Functionalization

The carbonitrile group is hydrolyzed to a carboxylate using hydrochloric acid, followed by esterification with ethanol in sulfuric acid to yield ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate.

Synthesis of the Sulfanyl-Acetamido Linker

Thiolation of the Thieno[2,3-d]Pyrimidin-2-yl Group

The C2 position of the thieno[2,3-d]pyrimidinone is functionalized with a sulfanyl group via nucleophilic substitution. Treatment with thiourea in DMF at 100°C for 6 hours introduces the thiol group, which is subsequently deprotonated with sodium hydride.

Acetamido Bridge Formation

The thiolate intermediate reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form 2-chloroacetamido-thieno[2,3-d]pyrimidinone. This intermediate is coupled to the cyclohepta[b]thiophene-3-carboxylate amine via a nucleophilic acyl substitution.

Reaction Conditions

  • Substrates : 2-Chloroacetamido-thieno[2,3-d]pyrimidinone, ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate.
  • Base : Diisopropylethylamine (DIPEA).
  • Solvent : THF.
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : ~55%.

Final Coupling and Characterization

Amide Bond Formation

The sulfanyl-acetamido linker is conjugated to the cyclohepta[b]thiophene carboxylate using a carbodiimide coupling agent (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 hours.

Spectral Characterization

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-S-C).
  • ¹H NMR : δ 1.35 (t, 3H, ester CH₃), 2.50–2.80 (m, cycloheptane CH₂), 4.25 (q, 2H, ester CH₂), 7.40–7.60 (m, aromatic H).
  • Mass Spectrometry : [M+H]⁺ at m/z 708.2.

Optimization Challenges and Solutions

  • Regioselectivity in Thienopyrimidine Formation : Microwave-assisted synthesis (as in) reduces side products.
  • Cycloheptane Ring Strain : Gradual addition of sulfur during Gewald cyclization minimizes dimerization.
  • Sulfur Oxidation : Reactions conducted under nitrogen atmosphere prevent disulfide formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound has been studied for its antimicrobial and anticancer properties. The thieno[2,3-d]pyrimidine scaffold is known for diverse biological activities, making this compound a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial effects. The presence of the chlorophenyl group may enhance the compound's efficacy against various pathogens. In vitro studies have demonstrated inhibition zones indicating antibacterial activity against common strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural features of ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate suggest potential anticancer mechanisms. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Case Studies

  • Antimicrobial Efficacy : A study involving the evaluation of various thieno[2,3-d]pyrimidine derivatives highlighted the superior antibacterial activity of compounds containing the chlorophenyl moiety against resistant bacterial strains .
  • Anticancer Activity : Another investigation demonstrated that similar compounds could significantly reduce tumor size in animal models when administered at specific dosages .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth in pathogens.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the thiophene-pyrimidine family. Below is a systematic analysis:

Structural Analogues
Compound Name / CAS No. Core Structure Key Substituents Reference
Target Compound (573938-02-0) Cyclohepta[b]thiophene-pyrimidine 4-chlorophenyl, phenyl, ethyl ester, sulfanyl acetamido
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 4-chlorophenyl, methyl, methoxy-carbonyl
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo-pyrimidine 4-chlorophenyl, dipentylamino, phenyl
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-carboxylate Cyanoacrylamido, substituted phenyl, dimethyl

Key Observations :

  • The sulfanyl acetamido linker is shared with compounds like CAS 573937-62-9 (N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide), suggesting a role in modulating solubility or target interaction .
  • Chlorophenyl groups, as in CAS 573938-02-0 and , are common in bioactive molecules due to their electron-withdrawing effects and metabolic stability.
Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds exhibit:

  • Antimicrobial Activity : Thiophene derivatives with chlorophenyl groups (e.g., ) show efficacy against Gram-positive bacteria.
  • Kinase Inhibition : Pyrimidine-based scaffolds (e.g., ) are explored as ATP-competitive kinase inhibitors.
  • Anti-inflammatory Effects: Mannich bases of thieno[2,3-d]pyrimidines demonstrate COX-2 inhibition .
Physicochemical Properties
Property Target Compound (Predicted) Ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine Ethyl 2-cyanoacrylamido-thiophene
Molecular Weight ~650 g/mol 560.2 g/mol ~350 g/mol
Melting Point Not reported 227–230°C 160–165°C
Solubility Low (lipophilic core) Low (logP ~4.2) Moderate (ester group)

Notes:

  • The target compound’s high molecular weight and fused rings suggest poor aqueous solubility, a challenge shared with .
  • Ester groups (common in ) may improve bioavailability via prodrug mechanisms.

Biological Activity

The compound ethyl 2-(2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a cyclohepta[b]thiophene moiety suggests potential interactions with various biological targets.

Chemical Structure

ComponentDescription
Ethyl GroupContributes to lipophilicity and bioavailability.
4-ChlorophenylMay enhance binding affinity to protein targets.
Thieno[2,3-d]pyrimidineAssociated with anticancer and antimicrobial activities.
Cyclohepta[b]thiophenePotentially involved in unique pharmacological interactions.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the regulation of Bcl-2 and Bax proteins, leading to increased caspase activity and reactive oxygen species (ROS) production. This mechanism has been documented in studies on related thienopyrimidine compounds .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial properties against a range of pathogens. The specific compound under discussion may exhibit similar effects due to its structural characteristics.

  • In vitro Studies : Compounds in this class have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have been reported to have an EC50 value significantly lower than conventional antibiotics .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

  • Targeted Enzymes : Potential targets include dihydrofolate reductase (DHFR) and various kinases implicated in cancer cell signaling pathways .

Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of several thienopyrimidine derivatives on MCF-7 breast cancer cells. The results showed that specific derivatives led to significant cell cycle arrest at the G1 phase and induced apoptosis through upregulation of pro-apoptotic factors.

Compound IDIC50 (µM)Mechanism
3b10Apoptosis induction via ROS
3g8Cell cycle arrest at G1

Study 2: Antimicrobial Screening

In another study assessing antimicrobial activity, thienopyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds displayed potent activity with MIC values significantly lower than standard antibiotics.

PathogenMIC (µg/mL)Compound
S. aureus5Compound A
E. coli10Compound B

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